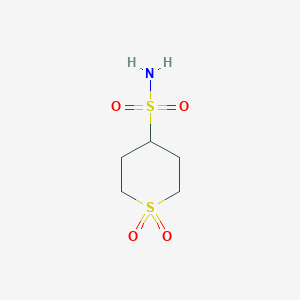![molecular formula C22H20N2O5S B2797122 4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922035-15-2](/img/structure/B2797122.png)
4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of dibenzo[b,f][1,4]thiazepine . It is a selective inhibitor of the Dopamine D2 receptor . It is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Synthesis Analysis
The synthesis of this compound involves the use of compounds and pharmaceutically acceptable salts of a specific formula . The variables R1-R4, n, and L are defined in the patent . The patent also provides methods of synthesizing compounds of this formula .Molecular Structure Analysis
The molecular formula of this compound is C22H20N2O5S. It is a derivative of dibenzo[b,f][1,4]thiazepine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are detailed in the patent . The patent provides methods of synthesizing compounds of a specific formula .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 130-132°C, a boiling point of 528.2±50.0 °C (Predicted), and a density of 1.39 g/cm3 . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy and Cancer Treatment
- The compound's relevance in photodynamic therapy for cancer treatment is highlighted by its potential as a photosensitizer. For instance, zinc phthalocyanine derivatives, similar in structural complexity, show high singlet oxygen quantum yield and good fluorescence properties, making them promising for Type II photodynamic cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activities
- Compounds structurally related to 4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exhibit significant anti-HIV and antifungal activities. This suggests potential for the compound in developing treatments for infectious diseases (Zareef et al., 2007).
Anticancer Activity
- Research on benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrids demonstrates promising anticancer activities against various human cancer cell lines. This implies potential therapeutic applications of structurally related compounds in oncology (Kumar et al., 2015).
Environmental Monitoring and Remediation
- The analysis of emerging contaminants, including benzotriazole, benzothiazole, and benzenesulfonamide compounds, from soil samples using microwave-assisted extraction and high-performance liquid chromatography underscores the importance of such compounds in environmental science for monitoring and remediation purposes (Speltini et al., 2016).
Synthetic Methodology and Chemical Synthesis
- Novel synthetic methodologies involving dibenzo[b,f][1,4]oxazepine compounds, such as catalytic enantioselective aza-Reformatsky reactions, highlight the compound's relevance in synthetic organic chemistry, providing pathways to chiral molecules with high yields and selectivity (Munck et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
The patent mentions that this compound has potential use in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia . This suggests potential future directions for research and therapeutic applications.
Eigenschaften
IUPAC Name |
4-ethoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-3-28-16-6-8-17(9-7-16)30(26,27)24-15-5-11-20-18(13-15)22(25)23-19-12-14(2)4-10-21(19)29-20/h4-13,24H,3H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGRBMPIFBVXKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2797040.png)
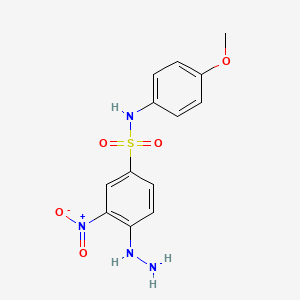
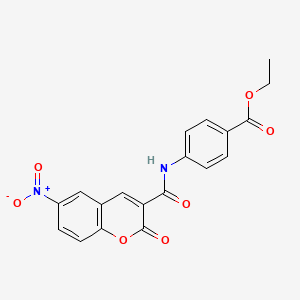
![2-[(5-chloropyridin-2-yl)amino]-N-[3-(dimethylamino)propyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2797046.png)
![N-(2-ethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2797049.png)

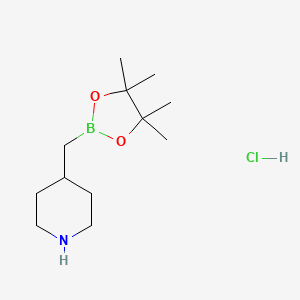
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2797055.png)

![5lambda6-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride](/img/structure/B2797057.png)
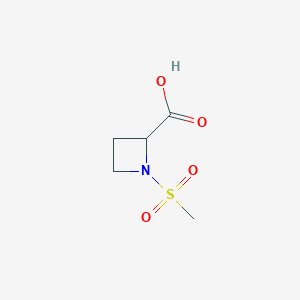
![N-{[(2,4-difluorophenyl)methylidene]amino}guanidine](/img/structure/B2797059.png)

